molecular formula C17H23FN2O3S B4595561 1-[(2-FLUOROPHENYL)METHANESULFONYL]-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE

1-[(2-FLUOROPHENYL)METHANESULFONYL]-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE

Cat. No.: B4595561
M. Wt: 354.4 g/mol
InChI Key: VSDJJSHPFNOGOC-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methanesulfonyl]-4-(pyrrolidine-1-carbonyl)piperidine is a complex organic compound that features a fluorophenyl group, a methanesulfonyl group, a pyrrolidine ring, and a piperidine ring

Scientific Research Applications

1-[(2-Fluorophenyl)methanesulfonyl]-4-(pyrrolidine-1-carbonyl)piperidine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammation.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or mechanical properties.

    Industry: It is explored for use in the synthesis of advanced polymers and as a catalyst in organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Fluorophenyl)methanesulfonyl]-4-(pyrrolidine-1-carbonyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Fluorophenylmethanesulfonyl Intermediate: This step involves the reaction of 2-fluorobenzene with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Piperidine: The intermediate is then reacted with piperidine under controlled conditions to form the piperidine derivative.

    Introduction of the Pyrrolidine Group: Finally, the piperidine derivative is reacted with pyrrolidine-1-carbonyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Fluorophenyl)methanesulfonyl]-4-(pyrrolidine-1-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Mechanism of Action

The mechanism of action of 1-[(2-Fluorophenyl)methanesulfonyl]-4-(pyrrolidine-1-carbonyl)piperidine involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group can engage in π-π interactions, while the methanesulfonyl group can form hydrogen bonds with target molecules. The piperidine and pyrrolidine rings contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chlorophenyl)methanesulfonyl]-4-(pyrrolidine-1-carbonyl)piperidine
  • 1-[(2-Bromophenyl)methanesulfonyl]-4-(pyrrolidine-1-carbonyl)piperidine
  • 1-[(2-Methylphenyl)methanesulfonyl]-4-(pyrrolidine-1-carbonyl)piperidine

Uniqueness

1-[(2-Fluorophenyl)methanesulfonyl]-4-(pyrrolidine-1-carbonyl)piperidine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and binding characteristics. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Properties

IUPAC Name

[1-[(2-fluorophenyl)methylsulfonyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O3S/c18-16-6-2-1-5-15(16)13-24(22,23)20-11-7-14(8-12-20)17(21)19-9-3-4-10-19/h1-2,5-6,14H,3-4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDJJSHPFNOGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2-FLUOROPHENYL)METHANESULFONYL]-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE
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1-[(2-FLUOROPHENYL)METHANESULFONYL]-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE
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